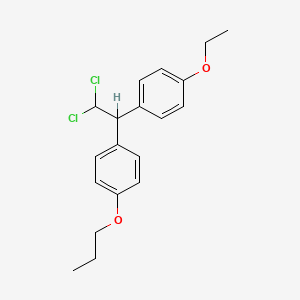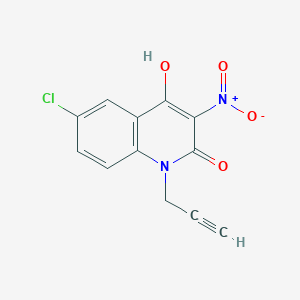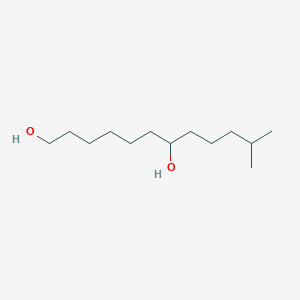
Peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a nitromethyl group and a propenyl ester linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of esters typically involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . For peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester, the specific alcohol and carboxylic acid precursors would be chosen based on the desired ester structure. Other synthetic pathways include the reaction of acid chlorides with alcohols, often with a small amount of pyridine to neutralize the resulting acid .
Industrial Production Methods
Industrial production of esters often involves large-scale esterification reactions, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperatures ensures efficient production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Esters, including peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester, undergo several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Utilizes a strong base like sodium hydroxide (NaOH) to produce a carboxylate salt and an alcohol.
Reduction: Typically performed with LiAlH4 in an anhydrous solvent.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields the corresponding alcohol.
Transesterification: Results in a new ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other commercial products.
Wirkmechanismus
The mechanism of action of peroxynitric acid, 2-methyl-1-(nitromethyl)-2-propenyl ester involves its interaction with molecular targets through its ester and nitro functional groups. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The nitro group can participate in redox reactions, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester with a pleasant odor, used in perfumes and flavoring agents.
Methyl butyrate: Another ester known for its fruity fragrance.
Nitromethane: A nitro compound with different properties but similar functional groups.
Eigenschaften
CAS-Nummer |
62907-73-7 |
|---|---|
Molekularformel |
C5H8N2O6 |
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
(3-methyl-1-nitrobut-3-en-2-yl)oxy nitrate |
InChI |
InChI=1S/C5H8N2O6/c1-4(2)5(3-6(8)9)12-13-7(10)11/h5H,1,3H2,2H3 |
InChI-Schlüssel |
FFNQHTFTJHQEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C[N+](=O)[O-])OO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
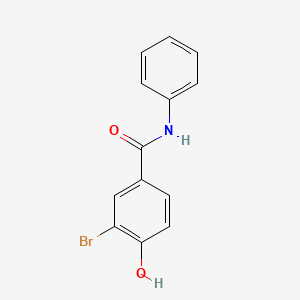
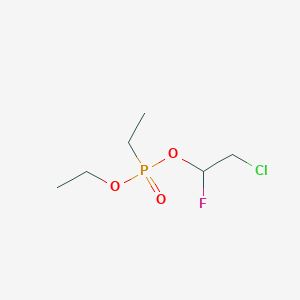
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
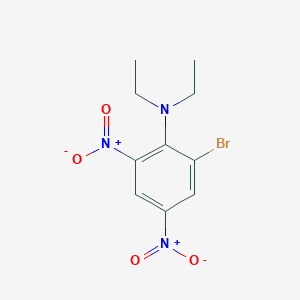
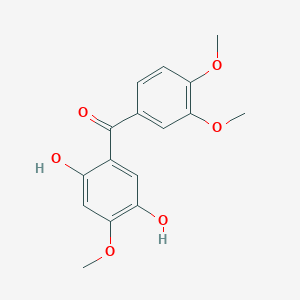
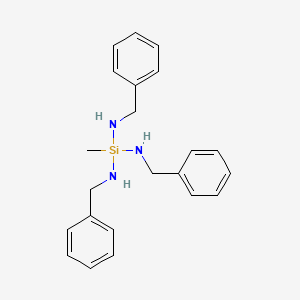

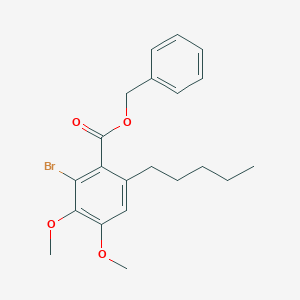
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
